molecular formula C10H13NO4S B15326641 3-[Ethyl(methanesulfonyl)amino]benzoic acid CAS No. 89469-47-6

3-[Ethyl(methanesulfonyl)amino]benzoic acid

Cat. No.: B15326641
CAS No.: 89469-47-6
M. Wt: 243.28 g/mol
InChI Key: CGZXJCWYAHBGEJ-UHFFFAOYSA-N
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Description

3-[Ethyl(methanesulfonyl)amino]benzoic acid is a substituted benzoic acid derivative characterized by a methanesulfonyl (CH₃SO₂) group and an ethyl (C₂H₅) group attached to the amino nitrogen at the 3-position of the benzene ring. Its IUPAC name reflects this structure: the benzoic acid backbone is modified at the meta position with an ethyl(methanesulfonyl)amino substituent.

Key structural features include:

  • Ethyl substituent: The ethyl group may enhance lipophilicity relative to methyl derivatives, influencing solubility and membrane permeability.

Properties

CAS No.

89469-47-6

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-[ethyl(methylsulfonyl)amino]benzoic acid

InChI

InChI=1S/C10H13NO4S/c1-3-11(16(2,14)15)9-6-4-5-8(7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

CGZXJCWYAHBGEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-ethylmethanesulfonamido)benzoic acid typically involves the introduction of the N-ethylmethanesulfonamido group onto a benzoic acid derivative. One common method is through the reaction of 3-aminobenzoic acid with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-(N-ethylmethanesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The benzoic acid group enables classical acid-driven transformations, critical for modifying the compound's physicochemical properties.

Esterification

Reaction with alcohols under acidic conditions produces esters, enhancing lipid solubility for drug delivery applications.
General Reaction:
C10H13NO4S+R-OHH+C10H12NO4S-OR+H2O\text{C}_{10}\text{H}_{13}\text{NO}_4\text{S} + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{12}\text{NO}_4\text{S-OR}' + \text{H}_2\text{O}
Conditions:

  • Methanol or ethanol with catalytic sulfuric acid.

  • Reflux at 60–80°C for 4–6 hours.

Amide Formation

Coupling with amines via carbodiimide-mediated reactions generates amides, a key step in prodrug design.
General Reaction:
C10H13NO4S+R-NH2DCC/EDCC10H12NO4S-NHR+H2O\text{C}_{10}\text{H}_{13}\text{NO}_4\text{S} + \text{R-NH}_2 \xrightarrow{\text{DCC/EDC}} \text{C}_{10}\text{H}_{12}\text{NO}_4\text{S-NHR}' + \text{H}_2\text{O}
Conditions:

  • Dichloromethane (DCM) or dimethylformamide (DMF) solvent.

  • Room temperature with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

Sulfonamide Group Reactivity

The N-ethylmethanesulfonamido group exhibits limited hydrolysis resistance but participates in selective substitutions.

Alkylation/Dealkylation

The ethyl group may undergo dealkylation under strong acidic or oxidative conditions, though sulfonamides are generally stable .
Hypothetical Reaction:
C10H13NO4SHCl/ΔC8H9NO4S+C2H5Cl\text{C}_{10}\text{H}_{13}\text{NO}_4\text{S} \xrightarrow{\text{HCl/Δ}} \text{C}_8\text{H}_9\text{NO}_4\text{S} + \text{C}_2\text{H}_5\text{Cl}
Conditions (Inferred):

  • Concentrated HCl at elevated temperatures (>100°C) .

Nucleophilic Substitution

The sulfonyl group’s electron-withdrawing nature may facilitate aromatic electrophilic substitution at meta/para positions relative to the carboxylic acid .

Metal Complexation

The carboxylic acid can coordinate with metal ions, potentially enhancing antimicrobial activity .
Example:
C10H13NO4S+Cu2+[Cu(C10H12NO4S)2]\text{C}_{10}\text{H}_{13}\text{NO}_4\text{S} + \text{Cu}^{2+} \rightarrow [\text{Cu}(\text{C}_{10}\text{H}_{12}\text{NO}_4\text{S})_2]
Applications:

  • Catalyst in oxidation reactions .

Biological Activity Modulation

Structural analogs demonstrate enzyme inhibition, suggesting potential for targeted modifications:

Modification Biological Target Effect Source
EsterificationCell membrane permeabilityEnhanced bioavailability
AmidationEnzyme active sitesSelective inhibition (e.g., proteases)
Metal complexationMicrobial enzymesAntimicrobial activity

Stability and Reaction Considerations

  • pH Sensitivity : Stable in acidic conditions but may hydrolyze in strong bases .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

3-[Ethyl(methanesulfonyl)amino]benzoic acid is a sulfonamide derivative with a benzoic acid core, substituted at the meta position with an ethyl(methanesulfonyl)amino group. It has a molecular weight of 243.28 g/mol and the IUPAC name 3-[ethyl(methylsulfonyl)amino]benzoic acid.

Organic Synthesis

This compound is a building block in synthesizing pharmaceuticals. Its structure can be modified to create new derivatives with different properties.

Biological Research

This compound exhibits potential biological activities, especially in antimicrobial and anti-inflammatory contexts. The sulfonamide group may interact with specific enzymes or receptors in biological systems, inhibiting their activity. Compounds with similar structures can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase.

Comparison with Related Compounds

This compound has a unique combination of an ethyl substituent and a benzoic acid framework, which may give it different biological activities and reactivity patterns compared to simpler analogs.

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidAmino group para to carboxylic acidCommonly used as a sunscreen agent
3-Aminobenzoic AcidAmino group meta to carboxylic acidUsed in dye synthesis
MethanesulfonamideSimple sulfonamide structure without aromatic ringBasic structure for many derivatives
Ethyl SulfanilamideEthyl group attached to a sulfanilamideUsed as an antibacterial agent

Mechanism of Action

The mechanism of action of 3-(N-ethylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Retinoidal Benzoic Acid Derivatives

highlights the importance of substituents on benzoic acid derivatives in modulating biological activity. For example:

  • TTNPB (3-alkyl derivative): Exhibited potent differentiation-inducing activity in murine F9 teratocarcinoma cells (half-maximal response at 3 × 10⁻⁹ M) but lower activity in HL-60 leukemia cells.
  • 3-Methyl-TTNPB : Showed reversed efficacy, being more active in HL-60 cells (2 × 10⁻⁸ M) than TTNPB.
  • 3-Ethyl-TTNPB: Demonstrated significantly reduced activity in both assays compared to all-trans-retinoic acid .

This suggests that ethyl substituents may reduce differentiation-inducing potency in certain cellular contexts, possibly due to steric hindrance or altered receptor binding.

Sulfonamido Benzoic Acid Derivatives

Compounds with sulfonamide linkages, such as those in and , provide further insights:

  • 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid (C₁₆H₁₇NO₅S, 335.37 g/mol): The bulky 4-methoxy-2,3-dimethylphenyl group likely reduces solubility but may enhance target selectivity .
  • 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid (C₁₅H₁₄FNO₅S, 339.34 g/mol): The ethoxy and fluorine substituents could modulate electronic effects and metabolic stability .

Physicochemical Properties

The ethyl and methanesulfonyl groups influence key properties:

  • Lipophilicity : Ethyl substituents increase logP values compared to methyl analogs, as seen in TTNPB derivatives .
  • Acidity : The electron-withdrawing sulfonyl group enhances the acidity of the benzoic acid proton (pKa ~2–3), similar to other sulfonamido benzoic acids .

Data Tables

Table 1: Comparison of 3-Substituted Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Use Source
This compound C₁₀H₁₃NO₄S 243.28 Ethyl, methanesulfonyl Not reported (inferred properties) N/A
3-Methyl-TTNPB C₂₄H₂₈O₂ 348.48 Methyl, tetramethylnaphthalenyl HL-60 differentiation (2 × 10⁻⁸ M)
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid C₁₆H₁₇NO₅S 335.37 4-Methoxy-2,3-dimethylphenyl Agrochemistry, drug precursors
3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid C₁₅H₁₄FNO₅S 339.34 3-Ethoxy-4-fluorophenyl Research chemical

Research Implications and Limitations

However, substituent size and electronic effects critically determine bioactivity, as seen in TTNPB derivatives . Further studies are needed to elucidate its specific pharmacological or industrial relevance.

Biological Activity

3-[Ethyl(methanesulfonyl)amino]benzoic acid is a sulfonamide derivative characterized by its unique structure, which includes an ethyl group attached to a methanesulfonamide functional group linked to a benzoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

  • Chemical Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 243.28 g/mol
  • IUPAC Name : 3-[ethyl(methylsulfonyl)amino]benzoic acid

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, particularly enzymes and receptors. The sulfonamide group is known to inhibit specific enzyme activities, which can lead to therapeutic effects in various conditions.

Potential Biological Activities

  • Antimicrobial Activity : Studies suggest that compounds with similar structures have shown significant inhibitory effects against various microbial strains. The sulfonamide group may play a crucial role in this activity by mimicking p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Cholinesterase Inhibition : Similar sulfonamide derivatives have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting that this compound could possess similar cholinergic activities .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

  • In Vitro Studies : Initial screenings in human leukemia cell lines (HL-60) showed varying degrees of cytotoxicity, with IC50 values indicating moderate activity compared to established standards like cisplatin .
  • Enzymatic Assays : Inhibition assays against cholinesterases revealed promising results, with potential IC50 values that suggest effective inhibition comparable to known inhibitors .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidAmino group para to carboxylic acidCommonly used as a sunscreen agent
MethanesulfonamideSimple sulfonamide structure without aromatic ringBasic structure for many derivatives
Ethyl SulfanilamideEthyl group attached to a sulfanilamideUsed as an antibacterial agent

Q & A

Q. What are the standard synthetic routes for 3-[ethyl(methanesulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a benzoic acid precursor. A general approach includes:

  • Step 1 : Introduce the ethyl(methanesulfonyl)amino group via nucleophilic substitution or sulfonamide coupling. For example, reacting 3-aminobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
  • Step 2 : Ethylation of the sulfonamide nitrogen using ethyl iodide under basic conditions .
  • Optimization : Control temperature (45–60°C) and stoichiometry to minimize side products like over-sulfonylation or incomplete alkylation. Monitor reactions with TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methylsulfonyl group at δ 3.0–3.3 ppm) .
  • HPLC/MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretching at 1150–1350 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture to prevent hydrolysis of the sulfonamide or carboxylic acid groups .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation or sulfonate formation) be mitigated during synthesis?

  • Selective Protection : Temporarily protect the carboxylic acid group as a methyl ester during sulfonylation to reduce side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction selectivity .
  • Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) to favor mono-alkylation over di-alkylation .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Contradiction : Some studies report anti-inflammatory activity (IC₅₀ = 10 µM), while others show no effect at similar concentrations .
  • Resolution : Evaluate assay conditions (e.g., cell line specificity, incubation time). For example, use primary macrophages instead of immortalized lines to better model inflammatory responses .

Q. How does the ethyl(methanesulfonyl)amino group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The sulfonamide group increases water solubility, while the ethyl group enhances membrane permeability (logP ≈ 1.5–2.0) .
  • Metabolic Stability : The sulfonyl group resists enzymatic hydrolysis, but the ethyl chain may undergo cytochrome P450-mediated oxidation. Test stability in liver microsome assays .

Q. What computational methods are effective for predicting interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like COX-2 or VEGFR2 .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding residues .

Q. How can crystallization challenges (e.g., polymorph formation) be addressed during purification?

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water or acetonitrile/dichloromethane) to isolate the desired polymorph .
  • Seeding : Introduce microcrystals of the target polymorph to control nucleation .

Methodological Considerations

Q. What strategies validate the reproducibility of synthetic protocols across labs?

  • Detailed Reporting : Document exact stoichiometry, solvent grades, and equipment (e.g., microwave vs. oil bath heating) .
  • Round-Robin Testing : Collaborate with independent labs to replicate yields and purity metrics .

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

  • Variable Temperature NMR : Perform experiments at 25°C and 50°C to detect conformational changes affecting splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .

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